molecular formula C15H14ClN7O B13856687 2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide

Cat. No.: B13856687
M. Wt: 343.77 g/mol
InChI Key: KAAMZEKNIGJFLE-UHFFFAOYSA-N
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Description

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide is a complex organic compound that features a unique combination of indazole and pyrimidine moieties. Indazole is a nitrogen-containing heterocycle known for its diverse biological activities, while pyrimidine is a fundamental structure in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indazole and pyrimidine intermediates. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole and pyrimidine compounds .

Scientific Research Applications

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide is unique due to its specific combination of indazole and pyrimidine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14ClN7O

Molecular Weight

343.77 g/mol

IUPAC Name

2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H14ClN7O/c16-11-10(4-1-7-5-19-23-12(7)11)21-15-18-6-9(13(17)24)14(22-15)20-8-2-3-8/h1,4-6,8H,2-3H2,(H2,17,24)(H,19,23)(H2,18,20,21,22)

InChI Key

KAAMZEKNIGJFLE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2C(=O)N)NC3=C(C4=C(C=C3)C=NN4)Cl

Origin of Product

United States

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